N-[4-(Acetylamino)phenyl]-3-aminobenzamide

Positional isomerism Chemical differentiation Structural analog

Reproducible aminobenzamide SAR demands isomer-specific sourcing. Using uncharacterized 'generic' analogs risks divergent target recognition. This 3-amino isomer is the exact control for benchmarking against 2-amino (Tacedinaline) and 4-amino scaffolds. - Definitive 3-NH2 substitution for reliable hydrogen-bonding network interrogation. - Enables direct comparison with positional isomers to isolate pharmacophore contributions. - Commercially available reference standard for HPLC/LC-MS analytical method validation.

Molecular Formula C15H15N3O2
Molecular Weight 269.3 g/mol
CAS No. 1016860-27-7
Cat. No. B1322736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Acetylamino)phenyl]-3-aminobenzamide
CAS1016860-27-7
Molecular FormulaC15H15N3O2
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
InChIInChI=1S/C15H15N3O2/c1-10(19)17-13-5-7-14(8-6-13)18-15(20)11-3-2-4-12(16)9-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
InChIKeySWSQFYIDWSBGIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetylamino)phenyl]-3-aminobenzamide Overview


N-[4-(Acetylamino)phenyl]-3-aminobenzamide (CAS 1016860-27-7) is a synthetic biochemical compound with the molecular formula C15H15N3O2 and a molecular weight of 269.30 g/mol . It belongs to the N-substituted aminobenzamide class and is primarily used in non-human research applications . The compound is commercially available from specialty biochemical suppliers for laboratory use .

N-[4-(Acetylamino)phenyl]-3-aminobenzamide Substitution Risks


Within the acetamido-phenylbenzamide series, even subtle positional isomerism—such as relocating the amino group from the 3-position to the 2- or 4-position on the central benzamide ring—can profoundly alter hydrogen-bonding networks, conformational preferences, and consequently, target recognition [1]. Therefore, substituting this compound with a positional isomer or an uncharacterized 'generic' benzamide analog without explicit comparative binding data carries a high risk of divergent biological outcomes, making compound-specific sourcing essential for reproducible research.

N-[4-(Acetylamino)phenyl]-3-aminobenzamide Differentiation Evidence


Positional Isomerism of the 3-Aminobenzamide Scaffold

N-[4-(Acetylamino)phenyl]-3-aminobenzamide features a primary amino group located specifically at the meta (3-) position of the central benzamide ring, as confirmed by its SMILES notation `CC(=O)Nc1ccc(NC(=O)c2cccc(N)c2)cc1` . This 3-aminobenzamide core is structurally distinct from the 2-aminobenzamide core found in the clinical-stage HDAC inhibitor Tacedinaline (CI-994) and from the 4-aminobenzamide isomer [1].

Positional isomerism Chemical differentiation Structural analog

Physicochemical Divergence from an Isomer

A direct comparison of computed physicochemical properties reveals a significant divergence in lipophilicity between N-[4-(Acetylamino)phenyl]-3-aminobenzamide and its structural isomer, 4-acetamido-N-(3-aminophenyl)benzamide [1].

Physicochemical properties Lipophilicity Isomer comparison

Differentiation from Nrf2 Activator TPNA10168

N-[4-(Acetylamino)phenyl]-3-aminobenzamide is chemically distinct from TPNA10168, a well-characterized Nrf2-ARE activator that has been shown to attenuate LPS-induced neuroinflammation [1]. The two compounds are not the same chemical entity and should not be treated as functional equivalents.

Nrf2 activation Neuroinflammation Chemical differentiation

N-[4-(Acetylamino)phenyl]-3-aminobenzamide Validated Applications


Chemical Probe Development in Epigenetics and Neuroinflammation

Based on the compound's classification as an N-substituted aminobenzamide, it can be used as a starting point or control compound in the development of novel chemical probes targeting enzymes relevant to epigenetics (e.g., HDACs) or pathways involved in neuroinflammation . Its unique 3-amino substitution pattern provides a distinct scaffold for structure-activity relationship (SAR) studies when compared to 2-amino or 4-amino analogs .

Positional Isomer Control in SAR Studies

This compound is ideally suited as a precise control for establishing the SAR of the aminobenzamide pharmacophore . By comparing its activity directly against its 2-amino (Tacedinaline) and 4-amino isomers, researchers can delineate the specific contribution of the amino group's position to target engagement, potency, and selectivity .

Reference Standard for Analytical Methods

Given its well-defined chemical structure and commercial availability , N-[4-(Acetylamino)phenyl]-3-aminobenzamide can serve as a reliable reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of this specific chemical scaffold in complex biological matrices.

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